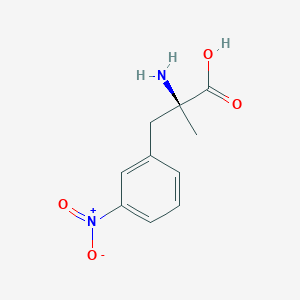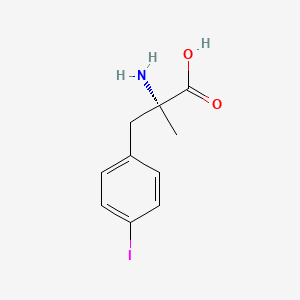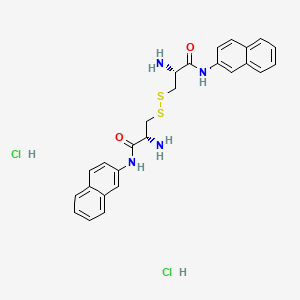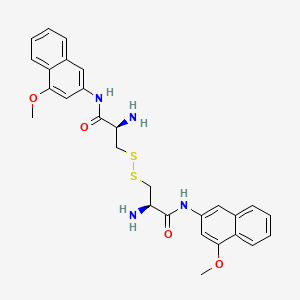
H-D-Dab(Boc)-Ome HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-D-Dab(Boc)-Ome HCl is a peptide that has been extensively studied for its potential applications in scientific research. This peptide has been synthesized using various methods and has been found to have a range of biochemical and physiological effects.
Método De Síntesis Detallado
Starting Materials
H-Dab-OH, Boc2O, Ome, HCl, DMF, DIC, DIPEA, DCM
Reaction
Step 1: Dissolve H-Dab-OH in DMF and add Boc2O, DIC, and DIPEA to the reaction mixture., Step 2: Stir the reaction mixture at room temperature for 2 hours., Step 3: Add DCM to the reaction mixture and wash the organic layer with water and brine., Step 4: Dry the organic layer with anhydrous Na2SO4 and evaporate the solvent to obtain H-D-Dab(Boc)-OH as a white solid., Step 5: Dissolve H-D-Dab(Boc)-OH in DCM and add Ome and HCl to the reaction mixture., Step 6: Stir the reaction mixture at room temperature for 2 hours., Step 7: Wash the organic layer with water and brine, and dry with anhydrous Na2SO4., Step 8: Evaporate the solvent to obtain H-D-Dab(Boc)-Ome HCl as a white solid., Step 9: Deprotect the Boc group by adding TFA to the reaction mixture., Step 10: Stir the reaction mixture at room temperature for 1 hour., Step 11: Evaporate the solvent and wash the residue with diethyl ether., Step 12: Dry the product under vacuum to obtain H-D-Dab-Ome HCl as a white solid.
Mecanismo De Acción
The mechanism of action of H-D-Dab(Boc)-Ome HCl is not fully understood, but it is believed to involve the disruption of bacterial cell membranes and the induction of apoptosis in cancer cells. The peptide contains a positively charged amino acid, which interacts with the negatively charged bacterial cell membrane, leading to membrane disruption and cell death. In cancer cells, H-D-Dab(Boc)-Ome HCl has been shown to induce apoptosis through the activation of caspase enzymes.
Efectos Bioquímicos Y Fisiológicos
H-D-Dab(Boc)-Ome HCl has been found to have a range of biochemical and physiological effects. It has been shown to inhibit bacterial growth and induce apoptosis in cancer cells. In addition, the peptide has been found to have anti-inflammatory and antioxidant properties. H-D-Dab(Boc)-Ome HCl has also been shown to have an effect on the immune system, stimulating the production of cytokines and enhancing the activity of natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
H-D-Dab(Boc)-Ome HCl has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. The peptide can be synthesized using standard SPPS techniques and is stable under a range of conditions. However, H-D-Dab(Boc)-Ome HCl has some limitations, including its relatively low potency compared to other antimicrobial peptides and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on H-D-Dab(Boc)-Ome HCl. One area of interest is the development of more potent analogs of the peptide for use in antimicrobial and anticancer applications. Another area of research is the use of H-D-Dab(Boc)-Ome HCl as a carrier molecule for targeted drug delivery. Additionally, the peptide's immunomodulatory properties could be explored further for potential applications in immunotherapy.
Aplicaciones Científicas De Investigación
H-D-Dab(Boc)-Ome HCl has been used in various scientific research applications, including drug discovery, peptide-based vaccines, and bioconjugation. The peptide has been found to have antimicrobial activity against various bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, H-D-Dab(Boc)-Ome HCl has been used as a carrier molecule for drug delivery and has been conjugated with various molecules, such as fluorescent dyes and radioisotopes, for imaging applications.
Propiedades
IUPAC Name |
methyl (2R)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4.ClH/c1-10(2,3)16-9(14)12-6-5-7(11)8(13)15-4;/h7H,5-6,11H2,1-4H3,(H,12,14);1H/t7-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETISTBVDHNRBD-OGFXRTJISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@H](C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2R)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













